molecular formula C28H18S B14567280 9,9'-Sulfanediyldiphenanthrene CAS No. 61832-78-8

9,9'-Sulfanediyldiphenanthrene

Cat. No.: B14567280
CAS No.: 61832-78-8
M. Wt: 386.5 g/mol
InChI Key: ZGHFLWGXCNOQAP-UHFFFAOYSA-N
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Description

9,9’-Sulfanediyldiphenanthrene is a chemical compound with the molecular formula C28H18S. It consists of two phenanthrene units connected by a sulfur atom at the 9th position of each phenanthrene ring. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, known for their complex ring structures and significant applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Sulfanediyldiphenanthrene typically involves the reaction of phenanthrene with sulfur-containing reagents. One common method is the reaction of phenanthrene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of a sulfonium intermediate, which subsequently undergoes deprotonation to yield the desired product.

Industrial Production Methods: Industrial production of 9,9’-Sulfanediyldiphenanthrene may involve large-scale reactions using phenanthrene and sulfur dichloride in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 9,9’-Sulfanediyldiphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Halogenated phenanthrenes, nitrophenanthrenes.

Scientific Research Applications

9,9’-Sulfanediyldiphenanthrene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 9,9’-Sulfanediyldiphenanthrene involves its interaction with molecular targets and pathways within cells. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

  • **Phen

Properties

IUPAC Name

9-phenanthren-9-ylsulfanylphenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18S/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHFLWGXCNOQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)SC4=CC5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495773
Record name 9,9'-Sulfanediyldiphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-78-8
Record name 9,9'-Sulfanediyldiphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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